

A Comparative Analysis of Citrinin Biosynthesis Genes in Aspergillus and Monascus

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Citrinin is a mycotoxin produced by several species of fungi, including those from the genera *Aspergillus* and *Monascus*. Due to its nephrotoxic, hepatotoxic, and carcinogenic properties, the presence of **citrinin** in food and fermentation products is a significant concern.

Understanding the genetic basis of its biosynthesis is crucial for developing strategies to control its production. This guide provides a comparative analysis of the **citrinin** biosynthesis genes in *Aspergillus* and *Monascus*, supported by experimental data and detailed methodologies.

Key Genetic Differences in the Biosynthetic Pathway

The biosynthesis of **citrinin** in both *Aspergillus* and *Monascus* originates from the polyketide pathway. However, a key distinction lies in the initial polyketide chain assembly. In *Aspergillus terreus* and *Penicillium citrinum*, **citrinin** is synthesized from a pentaketide precursor, which is formed by the condensation of one acetyl-CoA and four malonyl-CoA molecules.^[1] In contrast, studies on *Monascus ruber* have revealed that its biosynthesis initiates from a tetraketide, derived from one acetyl-CoA and three malonyl-CoA molecules.^{[1][2]} This fundamental difference in the starting molecule suggests a divergence in the regulatory mechanisms and enzymatic machinery between the two genera.

The Citrinin Biosynthetic Gene Cluster

In both *Aspergillus* and *Monascus*, the genes responsible for **citrinin** biosynthesis are organized in a gene cluster. This cluster typically includes a polyketide synthase (PKS) gene and several tailoring enzyme genes that modify the polyketide intermediate to form the final **citrinin** molecule.

Core Biosynthesis Genes

A core set of genes is conserved and essential for **citrinin** production in both genera. The nomenclature for these genes can vary between publications and species, but their functions are largely orthologous.

Gene (Monascus)	Gene (Aspergillus/Penicillium)	Encoded Enzyme/Protein	Function in Citrinin Biosynthesis
pksCT / citS	citS	Non-reducing Polyketide Synthase (NR-PKS)	Catalyzes the initial condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone. [3] [4] [5] [6]
ctnA / orf1	-	Transcriptional activator	Positive regulator of the citrinin biosynthesis gene cluster. [3]
citA	mrl1	Serine hydrolase	Previously annotated as an oxidase, its exact cryptic hydrolysis function is still being elucidated but is essential for the pathway. [4] [5]
citB	mrl2	Non-heme Fe(II) dependent oxygenase	Oxidizes the methyl group of the keto-aldehyde intermediate. [4] [5]
citC	mrl7	NAD(P)+ dependent oxidoreductase	Oxidizes the alcohol intermediate to an aldehyde. [4] [5]
citD	mrl4	NAD(P)+ dependent aldehyde dehydrogenase	Oxidizes the aldehyde intermediate to a carboxylic acid. [4] [5]
citE	mrl6	Short-chain dehydrogenase	Catalyzes the final reduction step to yield citrinin. [4] [5]

orf3	-	Oxygenase	Involved in the modification of the polyketide chain.[3]
ctnB / ctnC	-	Membrane transporter	Potentially involved in the secretion of citrinin.[3]

Quantitative Analysis of Gene Expression

Transcriptomic studies have provided valuable insights into the regulation of **citrinin** biosynthesis. A comparative transcriptomic analysis of high and low **citrinin**-producing strains of *Monascus purpureus* revealed significant downregulation of the **citrinin** biosynthesis genes in the low-producing strain.

Gene	Log2 Fold Change (Low vs. High Producer)
citB	-5.59
citD	-5.10
citE	-5.10
citC	-5.06

These results, confirmed by qRT-PCR, suggest that the reduced expression of these oxidoreductase and transporter genes is a major contributor to the low **citrinin** yield.[7]

Experimental Protocols

Gene Knockout and Heterologous Expression

The function of the **citrinin** biosynthesis genes has been elucidated through targeted gene knockout and heterologous expression experiments.

Gene Knockout in *Monascus ruber*[4]

- Strain: *Monascus ruber* M7 $\Delta ku80$ (a strain deficient in non-homologous end joining to increase the frequency of homologous recombination).
- Vector Construction: A neomycin resistance cassette was used to disrupt the target gene.
- Transformation: *Agrobacterium*-mediated transformation was employed to introduce the knockout construct into *M. ruber*.
- Selection: Transformants were selected on potato dextrose agar (PDA) plates containing G418 (15 $\mu\text{g/mL}$).
- Analysis: Gene disruption was confirmed by PCR and Southern blotting. The production of **citrinin** and its intermediates was analyzed by LC-MS.

Heterologous Expression in *Aspergillus oryzae*[\[4\]](#)[\[5\]](#)

- Host Strain: *Aspergillus oryzae* NSAR1.
- Vector Construction: The **citrinin** biosynthesis genes (*citS*, *citA*, *citB*, *citC*, *citD*, and *citE*) from *Monascus ruber* were cloned into expression vectors under the control of constitutive promoters.
- Transformation: Protoplast-polyethylene glycol (PEG)-mediated transformation was used to introduce the expression constructs into *A. oryzae*.
- Analysis: The production of **citrinin** in the transformants was confirmed by LC-MS analysis of the culture extracts.

Quantitative Real-Time PCR (qRT-PCR)

To validate transcriptomic data, qRT-PCR is a standard method.

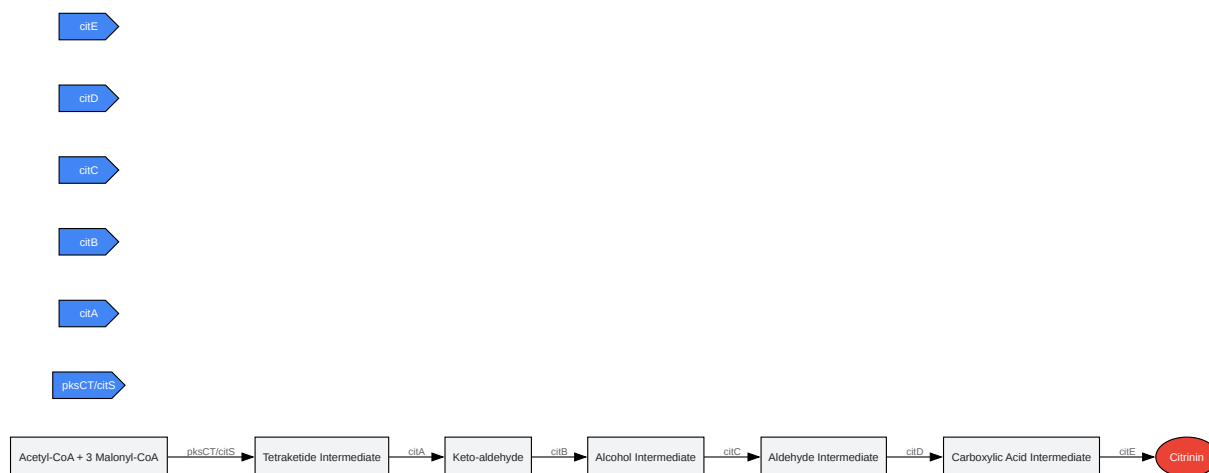
Protocol for *Monascus purpureus*[\[7\]](#)

- RNA Extraction: Total RNA was extracted from fungal mycelia using a suitable RNA isolation kit.

- **cDNA Synthesis:** First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
- **Primer Design:** Primers specific to the target genes (citB, citD, citE, citC) and a reference gene (e.g., actin) were designed.
- **qPCR Reaction:** The qPCR reaction was performed using a SYBR Green-based master mix on a real-time PCR system.
- **Data Analysis:** The relative expression levels of the target genes were calculated using the 2- $\Delta\Delta C_t$ method.

Visualizing the Biosynthetic Pathways and Workflows

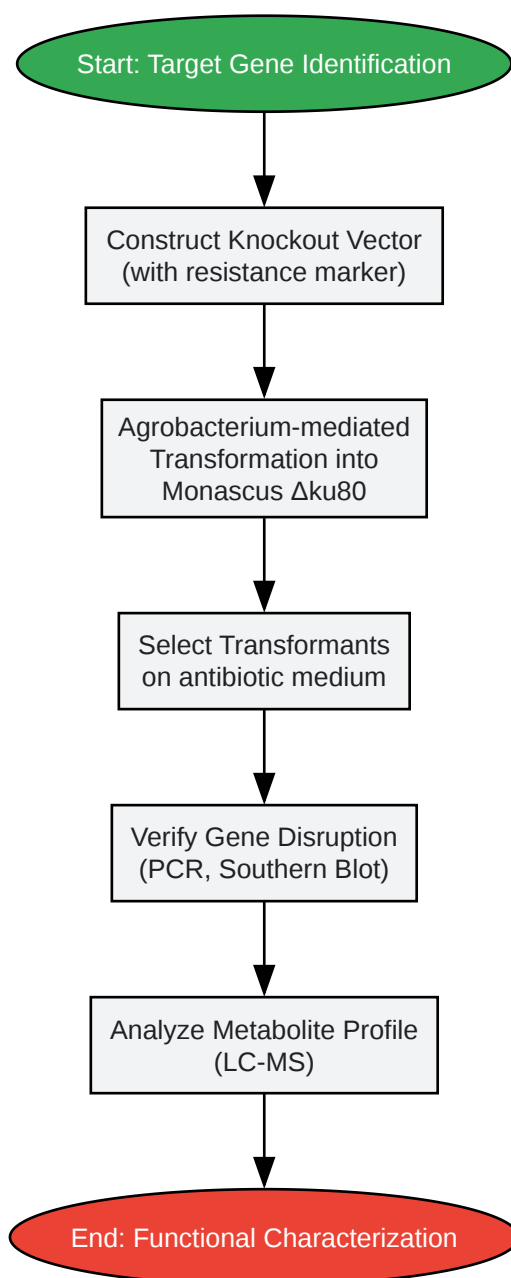
Citrinin Biosynthesis Pathway in Monascus



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Caption: **Citrinin** biosynthesis pathway in Monascus.

Gene Knockout Experimental Workflow



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Caption: Workflow for gene knockout experiments.

Conclusion

The comparative analysis of **citrinin** biosynthesis genes in *Aspergillus* and *Monascus* reveals both conserved core machinery and significant differences, particularly in the initial polyketide assembly. While a conserved set of genes including the PKS and tailoring enzymes is essential in both genera, the variation in the starting precursor highlights an evolutionary divergence. The

quantitative gene expression data from *Monascus* underscores the critical role of the tailoring enzymes in determining the final yield of **citrinin**. The detailed experimental protocols for gene knockout and heterologous expression provide a framework for further functional genomics studies aimed at elucidating the precise mechanisms of **citrinin** biosynthesis and developing strategies for its control in industrial and agricultural settings.

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